4-METHYL-3-(PHENYLMETHYLIDENE)-1H-1,4-BENZODIAZEPINE-2,5-DIONE

Vue d'ensemble

Description

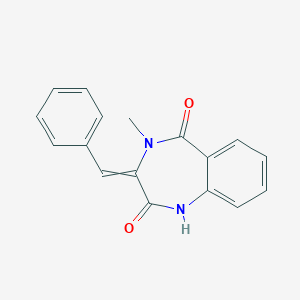

Dehydrocyclopeptine is a bioactive alkaloid isolated from marine-derived fungi, specifically from the genus Penicillium . It is a 1,4-benzodiazepinone that is 3,4-dihydro-1,4-benzodiazepine-2,5-dione substituted at position 4 by a methyl group and at position 3 by a benzylidene group . This compound has shown significant biological activities, including antimicrobial and cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dehydrocyclopeptine is formed when the 3S-isomer of cyclopeptine undergoes reversible transformation by cyclopeptine dehydrogenase to displace hydrogens from the 3- and 10-positions of the benzodiazepine core . The formal name of dehydrocyclopeptine is 3,4-dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione .

Industrial Production Methods

Currently, there is limited information available on the industrial production methods of dehydrocyclopeptine. Most of the production is carried out in laboratory settings for research purposes.

Analyse Des Réactions Chimiques

Types of Reactions

Dehydrocyclopeptine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: The reduction of dehydrocyclopeptine can lead to the formation of cyclopeptine.

Substitution: Substitution reactions involving dehydrocyclopeptine typically occur at the benzylidene group.

Major Products

Cyclopenin: Formed through the oxidation of dehydrocyclopeptine.

Cyclopeptine: Formed through the reduction of dehydrocyclopeptine.

Applications De Recherche Scientifique

Structure

The compound features a benzodiazepine core, which is known for its psychoactive properties. The presence of a phenylmethylidene group enhances its interaction with biological targets.

Neuropharmacology

Research indicates that 4-methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione interacts with GABA receptors, which are crucial for neurotransmission in the central nervous system. This interaction suggests potential applications in treating anxiety disorders and insomnia. Studies have shown that compounds in this class can modulate GABAergic activity, leading to sedative effects .

Anticancer Activity

Recent studies have identified this compound as having significant anticancer properties. It has been reported to inhibit the expression of oncogenes such as c-Myc, which plays a pivotal role in cell proliferation and tumor growth. The mechanism involves the compound's ability to bind with specific biomolecules, thereby altering gene expression profiles associated with cancer progression .

Biomolecular Interaction Studies

The compound has been utilized in studies examining its interactions with various biomolecules. Its binding affinity to GABA receptors and other neurotransmitter systems makes it a valuable tool for understanding neurochemical pathways and developing novel therapeutic agents .

Drug Design and Development

Due to its structural characteristics and biological activities, this compound serves as a lead compound in drug design efforts aimed at creating new anxiolytics or anticancer drugs. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of benzodiazepines and evaluated their anticancer activities against several tumor cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the effects of similar benzodiazepine derivatives on patients with generalized anxiety disorder (GAD). The findings revealed that these compounds exhibited rapid anxiolytic effects with fewer side effects compared to traditional benzodiazepines.

Mécanisme D'action

Dehydrocyclopeptine acts as a gamma-aminobutyric acid (GABA) modulator . It affects the GABA receptor-ionophore complex by increasing the opening frequency of GABA-activated chloride channels . This modulation can lead to various biological effects, including antimicrobial and cytotoxic activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopeptine: A precursor to dehydrocyclopeptine, formed through the reduction of dehydrocyclopeptine.

Viridicatin: Another bioactive alkaloid isolated from the same fungal source.

Uniqueness

Dehydrocyclopeptine is unique due to its specific substitution pattern on the benzodiazepine core, which contributes to its distinct biological activities . Its ability to modulate GABA receptors also sets it apart from other similar compounds .

Activité Biologique

4-Methyl-3-(phenylmethylidene)-1H-1,4-benzodiazepine-2,5-dione (CAS No. 31965-37-4), commonly referred to as a benzodiazepine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its molecular characteristics, mechanisms of action, and potential therapeutic applications based on existing literature.

Molecular Characteristics

The compound is characterized by the following molecular properties:

- Molecular Formula : C17H14N2O2

- Molecular Weight : 278.31 g/mol

- Structural Features : The compound features a benzodiazepine core with a phenylmethylidene side chain, which is pivotal for its biological activity.

Interaction with GABA Receptors

One of the primary mechanisms through which this compound exerts its effects is through modulation of gamma-aminobutyric acid (GABA) receptors. Benzodiazepines typically enhance GABA's inhibitory effects at the GABA receptor, leading to increased chloride ion influx and subsequent hyperpolarization of neurons. This mechanism underlies their sedative and anxiolytic properties .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the expression of oncogenes such as c-Myc, which plays a critical role in cell proliferation and survival. In vitro assays demonstrated that this compound could sensitize cancer cells to chemotherapy agents like paclitaxel by antagonizing NOD1 and NOD2 signaling pathways, thereby reducing tumor growth in models of lung cancer .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays:

Case Studies and Research Findings

- Antitumor Effects :

- Neuropharmacological Profile :

- Structure-Activity Relationship (SAR) :

Propriétés

IUPAC Name |

3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVKHLSOIIPVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953851 | |

| Record name | 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31965-37-4 | |

| Record name | Dehydrocyclopeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31965-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocyclopepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031965374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological origin of Dehydrocyclopeptine and what other related compounds are produced by the same organism?

A1: Dehydrocyclopeptine is a benzodiazepine alkaloid produced by certain fungal species, notably Penicillium cyclopium. This fungus produces a series of related benzodiazepines and quinoline alkaloids, including cyclopeptine, cyclopenin, cyclopenol, viridicatin, and viridicatol. These compounds are thought to share a common biosynthetic pathway. [, ]

Q2: How is Dehydrocyclopeptine biosynthesized?

A2: Research suggests that Dehydrocyclopeptine biosynthesis begins with the amino acids phenylalanine and anthranilic acid. These precursors, along with a methyl group from methionine, likely form an enzyme-bound intermediate. This intermediate undergoes cyclization to form cyclopeptine. Cyclopeptine is then converted to Dehydrocyclopeptine by the enzyme cyclopeptine dehydrogenase in a reaction requiring NAD+ as a cofactor. [, ]

Q3: What is the structural relationship between Dehydrocyclopeptine and Cyclopeptine?

A3: Dehydrocyclopeptine is the 3,10-trans-dehydro derivative of cyclopeptine. This means that Dehydrocyclopeptine possesses a double bond between the 3 and 10 positions of the benzodiazepine ring system, while cyclopeptine has a single bond at that position. []

Q4: What is the first reported NMR data for Dehydrocyclopeptine?

A4: The first full 1H and 13C NMR assignments for Dehydrocyclopeptine were reported in 2018 by Abdelhadi et al. during their investigation of bioactive alkaloids from the marine-derived fungus Penicillium aurantiogriseum AUMC 9759. []

Q5: Has Dehydrocyclopeptine been investigated for any specific biological activities?

A5: While Dehydrocyclopeptine itself has not been extensively studied for its biological activity, it is a known intermediate in the biosynthesis of cyclopenin and cyclopenol. Cyclopenin, in particular, has been shown to exhibit potent influenza neuraminidase inhibition activity. [, ]

Q6: Are there any synthetic routes to produce Dehydrocyclopeptine?

A6: While Dehydrocyclopeptine is naturally produced, a new synthesis of 1,4-benzodiazepine-2,5-diones, including a key intermediate for Dehydrocyclopeptine synthesis, has been achieved using dry HCl gas in DMF. [] This synthetic route could potentially provide access to Dehydrocyclopeptine and facilitate further investigation of its properties.

Q7: What analytical techniques are commonly employed to identify and characterize Dehydrocyclopeptine?

A7: Dehydrocyclopeptine can be identified and characterized using a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei. [, ]

- High-resolution electrospray ionization mass spectrometry (HRESIMS): Determines the mass-to-charge ratio of ions with high accuracy, enabling the determination of the molecular formula. []

- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies volatile compounds based on their retention time and mass spectra. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.